molecular formula C22H29NO6 B11501412 2-({2-[2-(3,4-Diethoxyphenyl)acetyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)acetic acid

2-({2-[2-(3,4-Diethoxyphenyl)acetyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)acetic acid

Cat. No.: B11501412
M. Wt: 403.5 g/mol
InChI Key: SJKVBTSRVMFPJD-PEBDAOCLSA-N
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Description

2-({2-[2-(3,4-Diethoxyphenyl)acetyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)acetic acid is a complex organic compound with a unique structure that includes a diethoxyphenyl group, a dimethyl-oxocyclohexene ring, and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[2-(3,4-Diethoxyphenyl)acetyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the diethoxyphenylacetyl intermediate: This involves the acylation of 3,4-diethoxybenzene with an appropriate acylating agent under acidic conditions.

    Cyclization to form the oxocyclohexene ring: The intermediate is then subjected to cyclization reactions, often using strong bases or acids to form the oxocyclohexene ring.

    Introduction of the aminoacetic acid moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({2-[2-(3,4-Diethoxyphenyl)acetyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino or phenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-({2-[2-(3,4-Diethoxyphenyl)acetyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({2-[2-(3,4-Diethoxyphenyl)acetyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: A related compound with similar structural features but different functional groups.

    2-Acetyl-3,5-dihydroxyphenylacetic acid ethyl ester: Another similar compound with variations in the acyl and ester groups.

Uniqueness

2-({2-[2-(3,4-Diethoxyphenyl)acetyl]-5,5-dimethyl-3-oxocyclohex-1-EN-1-YL}amino)acetic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H29NO6

Molecular Weight

403.5 g/mol

IUPAC Name

2-[[(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-5,5-dimethyl-3-oxocyclohexylidene]amino]acetic acid

InChI

InChI=1S/C22H29NO6/c1-5-28-18-8-7-14(10-19(18)29-6-2)9-16(24)21-15(23-13-20(26)27)11-22(3,4)12-17(21)25/h7-8,10,24H,5-6,9,11-13H2,1-4H3,(H,26,27)/b21-16-,23-15?

InChI Key

SJKVBTSRVMFPJD-PEBDAOCLSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C/C(=C/2\C(=NCC(=O)O)CC(CC2=O)(C)C)/O)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=C2C(=NCC(=O)O)CC(CC2=O)(C)C)O)OCC

Origin of Product

United States

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